molecular formula C9H21NO B15077241 3-(2-Ethylbutoxy)propan-1-amine CAS No. 21989-29-7

3-(2-Ethylbutoxy)propan-1-amine

Cat. No.: B15077241
CAS No.: 21989-29-7
M. Wt: 159.27 g/mol
InChI Key: YIQYTTIFXNHAGV-UHFFFAOYSA-N
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Description

3-(2-Ethylbutoxy)propan-1-amine is a chemical compound classified as an alkoxy-primary amine, with the molecular formula C9H21NO. It features a propan-1-amine chain linked by an ether (oxy) bridge to a 2-ethylbutyl group. This structure makes it a valuable bifunctional building block in organic and medicinal chemistry. The primary amine group (-NH₂) is a potent nucleophile, enabling its use in the formation of carbon-nitrogen bonds and the synthesis of a wide array of derivatives, including amides, imines, and secondary amines . The ether linkage and the branched alkyl chain influence the compound's solubility and lipophilicity, making it a useful modifier for tuning the properties of more complex molecules. In research, this compound and its structural analogs are of significant interest in advanced synthetic methodologies. A prominent application is in biocatalysis, particularly as a potential amine donor in ω-transaminase (ω-TA) catalyzed reactions . These enzymes are crucial for the asymmetric synthesis of chiral amines, which are key structural components in approximately 40% of modern pharmaceuticals . The use of such primary amines in enzymatic cascades, like Parallel Interconnected Kinetic Asymmetric Transformations (PIKAT), represents a sustainable and highly selective route to high-value, optically pure amines, offering an alternative to traditional methods that rely on heavy-metal catalysts . Furthermore, related bifunctional alkoxyamines are investigated as intermediates in polymer chemistry, for instance, as chain extenders in the synthesis of polyurethane ureas for specialized materials and drug delivery systems . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21989-29-7

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

3-(2-ethylbutoxy)propan-1-amine

InChI

InChI=1S/C9H21NO/c1-3-9(4-2)8-11-7-5-6-10/h9H,3-8,10H2,1-2H3

InChI Key

YIQYTTIFXNHAGV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COCCCN

Origin of Product

United States

Structural Considerations and Stereochemical Aspects of 3 2 Ethylbutoxy Propan 1 Amine

Advanced Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Such studies are critical for understanding a molecule's physical properties and biological activity.

Gas-Phase Conformational Landscapes

In the gas phase, molecules are studied in an isolated state, free from solvent or crystal packing effects. Computational methods, such as Density Functional Theory (DFT), are commonly used to predict the stable conformations and the energy barriers between them. nih.govchemrxiv.org For 3-(2-Ethylbutoxy)propan-1-amine, one would expect a complex conformational landscape due to the multiple rotatable bonds in its structure. Theoretical calculations would identify various low-energy conformers, likely differing in the torsion angles of the C-C and C-O backbones. nih.gov However, specific experimental or computational studies detailing the gas-phase conformational landscape of this compound are not available in the current body of scientific literature.

Solution-Phase Conformational Equilibria

In solution, the conformational preferences of a molecule can be significantly influenced by interactions with solvent molecules. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these equilibria. For this compound, the equilibrium between different conformers would be solvent-dependent. Polar solvents might stabilize conformers with a greater dipole moment, potentially through hydrogen bonding with the amine and ether functionalities. While general principles of solution-phase equilibria are well-established for ethers and amines, specific studies quantifying the conformational populations of this compound in various solvents have not been reported. acs.orgacs.org

Solid-State Conformational Polymorphism

Conformational polymorphism is the phenomenon where a single compound crystallizes into different crystal structures (polymorphs) in which the molecules adopt different conformations. nih.govresearchgate.net These different forms can have distinct physical properties, such as melting point and solubility. The analysis of polymorphic forms is typically carried out using techniques like X-ray diffraction and solid-state NMR. nih.gov Given the flexibility of this compound, it is plausible that it could exhibit conformational polymorphism. However, there are no published reports on the crystal structure or any polymorphic forms of this specific compound. researchgate.netumn.edu

Chirality and Stereoisomeric Investigations

The carbon atom at the 2-position of the ethylbutoxy group in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). The nitrogen atom of the primary amine is typically not considered a stable stereocenter at room temperature due to rapid pyramidal inversion. libretexts.org

Enantiomeric Synthesis and Separation Methodologies

The production of single enantiomers of chiral amines is of great importance in fields like pharmaceuticals and materials science. nih.govsigmaaldrich.com Common strategies include:

Asymmetric Synthesis: Building the molecule from achiral precursors using chiral catalysts or auxiliaries to yield a single enantiomer. acs.orgresearchgate.net

Chiral Resolution: Separating a racemic mixture (a 50:50 mixture of both enantiomers). This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.org Another common method is chiral chromatography.

While these are standard techniques for producing enantiomerically pure amines, no specific synthetic routes or separation protocols for the enantiomers of this compound have been documented in the literature. rsc.org

Diastereomeric Purity Assessment in Derivatives

When a chiral molecule like this compound is reacted with another chiral, enantiomerically pure compound (a chiral derivatizing agent), a pair of diastereomers is formed. thieme-connect.de Unlike enantiomers, diastereomers have different physical properties and can be distinguished and quantified by standard analytical techniques such as:

NMR Spectroscopy: The signals for the different diastereomers may appear at distinct chemical shifts. rsc.org

Chromatography (HPLC, GC): The diastereomers can be separated, allowing for the determination of their ratio. registech.com

This process is crucial for determining the enantiomeric purity of the original amine. thieme-connect.de Although these methods are broadly applicable, there are no specific studies detailing the creation of diastereomeric derivatives of this compound for the purpose of purity assessment.

Chiral Recognition Studies

The presence of a stereocenter at the second carbon of the 2-ethylbutyl group, where the ethyl group is attached, renders this compound a chiral molecule. This means it can exist as two non-superimposable mirror images, or enantiomers. The study of how these enantiomers interact differently with other chiral molecules is the focus of chiral recognition. nih.gov

While specific chiral recognition studies on this compound are not extensively documented in publicly available research, the principles of chiral recognition in amines are well-established. nih.govmdpi.com The primary amine group can be a key site for interactions with a chiral resolving agent or a chiral stationary phase in chromatography. However, the rapid inversion of the nitrogen atom in acyclic amines can complicate this process. This inversion, occurring many times per second at room temperature, can make the resolution of enantiomers challenging. libretexts.org

For effective chiral recognition, the molecule would typically need to interact with a chiral environment that can differentiate between its two enantiomeric forms. This often involves the formation of diastereomeric complexes that have different physical properties. The design of synthetic receptors for such purposes often incorporates features like hydrogen bond donors and acceptors positioned to create a specific chiral binding pocket. mdpi.com

Table 1: Key Structural Features for Chiral Recognition

Feature Role in Chiral Recognition
Chiral Center The fundamental basis for the existence of enantiomers.
Primary Amine Group A primary site for hydrogen bonding and electrostatic interactions.
Ether Linkage Can act as a hydrogen bond acceptor, influencing molecular conformation.
Alkyl Chains Contribute to steric hindrance and van der Waals interactions, affecting the fit into a chiral binding site.

Intermolecular Interactions and Self-Assembly Propensities

The physical and chemical properties of this compound are largely dictated by the intermolecular forces it can engage in. These forces also determine its ability to form larger, ordered structures through self-assembly.

Hydrogen Bonding Networks

The primary amine group in this compound is a potent hydrogen bond donor and acceptor. The two hydrogen atoms on the nitrogen can form hydrogen bonds with electronegative atoms like oxygen or nitrogen on neighboring molecules. The nitrogen atom itself has a lone pair of electrons and can act as a hydrogen bond acceptor. This capability for hydrogen bonding is a dominant factor in its physical properties, such as boiling point and solubility. Primary amines can form more extensive hydrogen bonding networks than secondary amines, which have only one hydrogen atom available for donation, and tertiary amines, which cannot act as hydrogen bond donors. youtube.com

The ether oxygen atom within the molecule also possesses lone pairs of electrons and can act as a hydrogen bond acceptor, further contributing to the complexity of the potential hydrogen bonding networks.

Supramolecular Architectures

The interplay of directional hydrogen bonds and non-directional van der Waals forces can lead to the formation of self-assembled, ordered structures known as supramolecular architectures. In the case of this compound, it is conceivable that the molecules could arrange themselves in such a way that the amine groups form a network of hydrogen bonds, while the alkyl chains segregate and interact via van der Waals forces. This type of self-assembly is a common phenomenon in molecules that possess both polar and nonpolar regions. The study of how molecules self-organize is a key aspect of supramolecular chemistry. nih.gov

Table 2: Intermolecular Interactions in this compound

Interaction Type Participating Group(s) Relative Strength
Hydrogen Bonding (Donor) Primary Amine (-NH2) Strong
Hydrogen Bonding (Acceptor) Primary Amine (N), Ether (O) Strong
Van der Waals Forces Ethyl, Butyl, and Propyl chains Weak

Mechanistic Organic Chemistry of 3 2 Ethylbutoxy Propan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The defining characteristic of 3-(2-Ethylbutoxy)propan-1-amine in organic reactions is the nucleophilicity of its primary amine group. atamanchemicals.com The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers, initiating a variety of chemical transformations. atamanchemicals.com This reactivity is fundamental to its role in the synthesis of more complex molecules. The basicity of the amine, with a pKa of approximately 9.6, allows it to readily accept a proton in acidic media. atamanchemicals.com However, in many reactions, it functions as a nucleophile rather than just a base. The steric hindrance from the 2-ethylbutyl group is relatively distant from the amine, allowing the nitrogen to participate effectively in nucleophilic attacks.

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. wjpsonline.comresearchgate.net

The mechanism proceeds through a two-stage process: addition followed by elimination. wjpsonline.com

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal). researchgate.net

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org The nitrogen's lone pair then forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the stable imine product. researchgate.net

The pH of the reaction medium is crucial; it must be mildly acidic (optimally around pH 5). libretexts.orgwjpsonline.com If the solution is too acidic, the amine becomes protonated and non-nucleophilic, inhibiting the initial attack. libretexts.orglibretexts.org If it is too basic, the hydroxyl group of the carbinolamine intermediate cannot be sufficiently protonated to be eliminated as water. libretexts.org

Table 1: Steps in Imine Formation

StepDescriptionKey Intermediates
1Nucleophilic attack of the amine on the carbonyl carbon.Zwitterion
2Proton transfer to form a neutral carbinolamine.Carbinolamine
3Protonation of the hydroxyl group.Protonated Carbinolamine
4Elimination of water to form an iminium ion.Iminium Ion
5Deprotonation of the nitrogen to yield the final imine.Imine (Schiff Base)

The nucleophilic amine of this compound readily undergoes acylation and alkylation.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or an acid anhydride (B1165640). wordpress.com The product is an N-substituted amide. The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (chloride or carboxylate) to form the stable amide. wordpress.comlibretexts.org Due to the formation of an acidic byproduct (like HCl), a second equivalent of the amine or another base is often required to neutralize it. wordpress.com The selectivity of acylation can be high, with primary amines generally being more reactive than secondary amines. clockss.org

Alkylation: In alkylation reactions, the amine attacks an alkyl halide, leading to the formation of secondary and tertiary amines, and potentially even a quaternary ammonium (B1175870) salt through successive alkylations. masterorganicchemistry.com The primary amine acts as a nucleophile, displacing the halide from the alkyl halide in an SN2 reaction. A significant challenge in this process is that the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to over-alkylation. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is therefore essential to achieve selective mono-alkylation.

Phosphoramidates are organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. nih.gov The primary amine of this compound can form a phosphoramidate (B1195095) by reacting with a suitable phosphorus(V) electrophile.

Several synthetic strategies can be employed:

Modified Atherton-Todd Reaction: This method involves reacting the amine with a dialkyl phosphite (B83602) (like diethyl phosphite) in the presence of a base and a carbon tetrahalide (e.g., CCl4).

Oxidative Cross-Coupling: An amine can be coupled with a phosphoric acid derivative in the presence of a chlorinating agent (like trichloroisocyanuric acid) and a base. nih.gov

Salt Elimination: A common route involves the reaction of the amine with a phosphoryl chloride derivative (e.g., diphenyl phosphoryl chloride), where the amine displaces the chloride. The HCl generated is scavenged by a base.

In Situ Activator Generation: Methods have been developed where an activator, such as hexamethyltriaminodibromophosphorane ((Me₂N)₃PBr₂), is generated in situ to facilitate the coupling of a dialkyl hydrogen phosphate (B84403) with an amine, leading to high yields of the phosphoramidate product. nih.govresearchgate.net

These reactions are critical in the synthesis of prodrugs, where the phosphoramidate linkage can be designed to cleave under specific biological conditions, releasing an active nucleotide. nih.gov

Role of Ether Oxygen in Reaction Coordination and Selectivity

While the primary amine dictates most of the direct reactivity, the ether oxygen in the this compound backbone can play a subtle but important role in coordinating reactions and influencing selectivity. The lone pairs of electrons on the ether oxygen can act as a Lewis base, allowing it to coordinate with metal ions or other Lewis acidic catalysts.

This coordination can have several consequences:

Chelation: The molecule can potentially act as a bidentate ligand, with both the amine nitrogen and the ether oxygen coordinating to a metal center. This chelation can create a more rigid transition state, thereby influencing the stereoselectivity or regioselectivity of a catalyzed reaction.

Solubility and Polarity: The ether group increases the polarity of the molecule compared to a simple alkyl amine and can influence its solubility in various organic solvents, which can affect reaction kinetics. atamanchemicals.com

Intramolecular Effects: The ether oxygen can influence the basicity and nucleophilicity of the distant amine group through inductive effects, although this is generally a weak effect given the three-carbon separation.

Reaction Kinetics and Transition State Analysis

The rates of reactions involving this compound are governed by standard kinetic principles. For instance, in amination reactions, the rate often shows a positive order dependence on both the amine and the electrophile (e.g., an aryl bromide in a palladium-catalyzed reaction). nih.gov The reaction rate is also highly dependent on temperature, solvent, and the presence and concentration of any catalysts. chemrxiv.org

Transition State Analysis: The transition state is the highest energy point on the reaction coordinate. For the reactions of this compound:

In imine formation , the rate-determining step is often the dehydration of the carbinolamine intermediate. The transition state would involve the partial breaking of the C-O bond and partial formation of the C=N double bond.

In SN2 alkylation , the transition state involves a pentacoordinate carbon atom where the amine's nitrogen is forming a new bond and the leaving group's bond is simultaneously breaking.

In acylation , the transition state for the formation of the tetrahedral intermediate is a key energetic barrier.

Computational methods and experimental studies, such as kinetic isotope effect analysis, are used to probe the structure and energy of these transient states. chemrxiv.org

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.orglibretexts.org

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, if the N-H bond of this compound were broken in the slowest step of a reaction, replacing hydrogen (H) with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 1), typically in the range of 2-7. libretexts.org

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking. libretexts.org For example, deuterating the carbon alpha to the amine group could reveal changes in hybridization at that carbon in the transition state. A change from sp³ to sp² hybridization typically results in a small, normal KIE (kH/kD > 1, ~1.1-1.2), while a change from sp² to sp³ gives an inverse KIE (kH/kD < 1, ~0.8-0.9). wikipedia.org

In the context of amination, KIE studies can distinguish between different mechanistic pathways. For example, in enzymatic amine oxidation, measuring substrate isotope effects in both H₂O and D₂O can help determine if proton transfer (from the N-H) precedes or is concerted with other steps like hydride transfer. nih.gov A large deuterium KIE on the rate constant for a reaction can establish that a C-H or N-H bond cleavage is part of the rate-determining step. nih.gov

Table 2: Application of KIE in Amination Studies

KIE TypeIsotopic Substitution LocationMechanistic Insight
PrimaryAmine N-H /DIndicates N-H bond breaking in the rate-determining step.
Secondary (α)α-Carbon C-H /DProbes changes in hybridization (sp³ ↔ sp²) at the α-carbon during the reaction.
Solvent (D₂O)Exchangeable ProtonsReveals the role of proton transfers involving the solvent in the mechanism. nih.gov

Reaction Rate Dependence on Reagent Concentration and Solvent Polarity

The rate of chemical reactions involving this compound is fundamentally influenced by the concentration of the reactants and the polarity of the solvent medium. As a primary amine, its nucleophilic character is a key determinant in many of its reactions.

Reagent Concentration: In accordance with the principles of chemical kinetics, the rate of a reaction is generally proportional to the concentration of the reacting species. For reactions where this compound acts as a nucleophile, an increase in its concentration, or the concentration of the electrophile it reacts with, will typically lead to a corresponding increase in the reaction rate. This relationship is quantitatively described by the reaction's rate law.

Solvent Polarity: The polarity of the solvent plays a crucial role in modulating reaction rates, primarily by stabilizing or destabilizing the transition states and intermediates. For reactions involving polar or charged species, a change in solvent polarity can alter the activation energy and thus the reaction rate.

Polar solvents are generally observed to enhance the rates of polar reactions because of their capacity to stabilize charged intermediates and transition states. researchgate.net For instance, in reactions like the aza-Michael addition, where an amine adds to an α,β-unsaturated carbonyl compound, polar solvents such as water have been shown to cause significant rate acceleration. researchgate.net This acceleration is attributed to the stabilization of the transition state through hydrogen bonding between the solvent and the reacting molecules. researchgate.net Protic solvents, in particular, can form hydrogen bonds with the amine, influencing its nucleophilicity and basicity. researchgate.net

Conversely, nonpolar solvents may be more suitable for nonpolar reactions, as they minimize solvation effects that could hinder the interaction between reactants. researchgate.net The choice of solvent can also impact the thermal stability of amines, with studies on alkanolamines showing that replacing water with certain organic diluents can lead to higher rates of thermal degradation. bohrium.comacs.orgnih.gov While specific kinetic data for this compound is not extensively documented, the following table illustrates the general effect of solvent polarity on reaction rates for amine reactions.

Reaction TypeReactant(s)SolventEffect on RateReference
Aza-Michael AdditionSecondary Amine + AcrylamideWater (Polar)Significant Rate Acceleration researchgate.net
Thermal DegradationMonoethanolamine (MEA)Organic Diluents (e.g., Glycols)Higher Degradation Rates vs. Water acs.org
β-scissionCumyloxyl RadicalsPolar SolventsRate Increase with Increasing Polarity chemrxiv.org

Radical Reaction Pathways

Hydrogen-Atom Transfer Processes

Hydrogen-atom transfer (HAT) is a fundamental reaction in which a hydrogen atom is concertedly transferred from one molecule to another. scripps.edu In the context of this compound, the primary amine functionality and the alkyl backbone provide sites for HAT reactions. The susceptibility of a particular C-H or N-H bond to undergo HAT depends on its bond dissociation energy (BDE).

Amines can participate in HAT reactions, and the resulting aminyl radicals are key intermediates in various chemical transformations. The kinetics of hydrogen abstraction from amines have been studied, providing insights into the reactivity of different positions within the molecule. researchgate.net For a primary amine like this compound, hydrogen abstraction can occur at the N-H bonds of the amino group or at the C-H bonds of the alkyl chain, particularly at the α-carbon to the nitrogen.

The "philicity" of the radical species involved in the HAT process is also a critical factor. scripps.edu Radicals can be classified as nucleophilic or electrophilic, and this property influences their reactivity towards different types of bonds. scripps.edu

Iminyl Radical Intermediates

Iminyl radicals are a class of nitrogen-centered radicals characterized by a carbon-nitrogen double bond with the unpaired electron residing on the nitrogen atom. acs.orgrsc.org These radicals are classified as σ-type radicals, with the single electron occupying an sp²-hybridized orbital. acs.org Iminyl radicals are generally considered to be nucleophilic. acs.org

For a primary amine such as this compound, the formation of an iminyl radical would typically proceed through a two-step process: initial oxidation or reaction to form an imine, followed by a one-electron oxidation or homolytic cleavage of a bond to the nitrogen to generate the iminyl radical. The formation of imines from primary amines and carbonyl compounds is a well-established reversible reaction. youtube.com

Once formed, iminyl radicals can undergo a variety of reactions, including:

β-scission: Fragmentation of a bond beta to the iminyl nitrogen, often leading to the formation of a nitrile and a carbon-centered radical. acs.org

Cyclization: Intramolecular addition to a double bond or aromatic ring to form heterocyclic structures.

Hydrogen-atom transfer: Abstraction of a hydrogen atom to form an imine. rsc.org

The following table summarizes some general reactions of iminyl radicals.

Reaction of Iminyl RadicalDescriptionProduct Type
β-ScissionCleavage of the α-carbon bond.Nitrile Derivative
1,5-Hydrogen ShiftIntramolecular hydrogen atom transfer.Functionalized Heterocycles
Dimerization/OxidationReaction with another radical or an oxidant.Azine or Oxime

Photochemical and Redox Mechanisms Involving the Amine

Photoinitiation Mechanisms in Polymerization

While specific studies on this compound as a photoinitiator are not prevalent, primary amines are known to function as co-initiators in photopolymerization systems. In such systems, the amine does not absorb light itself but reacts with an excited-state photosensitizer. This interaction typically involves an electron transfer from the amine to the photosensitizer, generating a radical cation from the amine and a radical anion from the photosensitizer.

The amine radical cation can then undergo deprotonation, particularly from the carbon atom alpha to the nitrogen, to produce a carbon-centered radical. This radical is capable of initiating the polymerization of monomers.

A related area of study is the behavior of alkoxyamines in polymerization, such as in nitroxide-mediated polymerization (NMP). researchgate.net The homolysis of the C-O bond in alkoxyamines generates a carbon-centered radical (which can initiate polymerization) and a stable nitroxide radical (which acts as a dormant species to control the polymerization). The rate of this homolysis is temperature-dependent. researchgate.net

Redox Chemistry with Metal Complexes

The amine functionality in this compound can coordinate to metal centers, and the resulting metal-amine complexes can exhibit rich redox chemistry. The amine can act as a simple Lewis base, donating its lone pair of electrons to a metal ion. However, in certain contexts, the amine ligand can be "redox non-innocent," meaning it can actively participate in the redox processes of the complex. nih.gov

In such cases, the oxidation state of the ligand itself can change, in addition to or instead of the metal center. nih.gov For a primary amine, oxidation can lead to the formation of an imine or other oxidized nitrogen species. The combination of a redox-active amine ligand with a redox-active transition metal can lead to complexes with interesting electrochemical and catalytic properties. nih.gov The specific redox behavior will depend on the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions.

Elimination Reaction Pathways (e.g., E2 Mechanisms if applicable to derivatives)wikipedia.org

While this compound itself is not susceptible to direct elimination, its derivatives can undergo elimination reactions, primarily through pathways analogous to the E2 (bimolecular elimination) mechanism. These reactions are crucial for the synthesis of alkenes from amines and typically involve the conversion of the amino group into a better leaving group. Two of the most relevant elimination reactions for derivatives of this compound are the Hofmann Elimination and the Cope Elimination.

Hofmann Elimination

The Hofmann elimination provides a classic example of an E2 reaction applied to an amine derivative. wikipedia.org This process involves the exhaustive methylation of the primary amine, this compound, to form a quaternary ammonium salt. ucalgary.cabyjus.com Treatment with a base, commonly silver oxide in water which forms silver hydroxide (B78521), followed by heating, initiates the elimination. libretexts.orglibretexts.orglibretexts.org

The mechanism is a concerted E2 process where the hydroxide ion acts as a base, abstracting a proton from the β-carbon (the carbon adjacent to the one bearing the nitrogen). ucalgary.ca Simultaneously, the C-N bond breaks, and a new π-bond is formed, yielding an alkene. A key feature of the Hofmann elimination is the steric bulk of the quaternary ammonium leaving group, which influences the regioselectivity of the reaction. wikipedia.orgmasterorganicchemistry.com Due to this steric hindrance, the base preferentially abstracts the most accessible, least sterically hindered β-hydrogen. youtube.com This leads to the formation of the anti-Zaitsev or "Hofmann" product, which is the less substituted alkene. wikipedia.orgucalgary.ca

For a derivative of this compound, specifically N,N,N-trimethyl-3-(2-ethylbutoxy)propan-1-aminium, there are two potential β-protons that can be abstracted. Abstraction from the C2 position of the propyl chain would lead to the more substituted product, while abstraction from the methyl groups of the quaternary ammonium moiety is not possible as they lack a β-hydrogen relative to the main carbon chain. However, the primary site for elimination will be on the propyl chain. The bulky leaving group will direct the base to abstract a proton from the less hindered terminal carbon (C3), leading to the formation of the Hofmann product.

Predicted Products of Hofmann Elimination of a this compound Derivative:

DerivativeBase/ConditionsMajor ProductMinor ProductLeaving Group
N,N,N-trimethyl-3-(2-ethylbutoxy)propan-1-aminium hydroxideHeat (Δ)3-(2-Ethylbutoxy)prop-1-ene1-(2-Ethylbutoxy)prop-1-eneTrimethylamine

Cope Elimination

The Cope elimination offers an alternative pathway for the elimination of amine derivatives, proceeding through a different mechanism but often yielding a similar regiochemical outcome to the Hofmann elimination. wikipedia.orgmasterorganicchemistry.com This reaction involves the oxidation of a tertiary amine derivative of this compound to an N-oxide. organic-chemistry.orgalfa-chemistry.comorgoreview.com This oxidation is typically achieved using reagents like hydrogen peroxide or a peroxy acid. wikipedia.org

Upon heating, the N-oxide undergoes a concerted, intramolecular syn-elimination. wikipedia.orgorganic-chemistry.org The oxygen of the N-oxide acts as an internal base, abstracting a proton from a β-carbon through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This mechanism dictates a syn-periplanar arrangement of the departing hydrogen and the N-oxide group. organic-chemistry.org

Similar to the Hofmann elimination, the Cope elimination generally follows the Hofmann rule, favoring the formation of the less substituted alkene. organic-chemistry.orgorgoreview.com This preference is also attributed to steric factors within the cyclic transition state. organic-chemistry.org For the N,N-dimethyl-3-(2-ethylbutoxy)propan-1-amine N-oxide, the elimination would proceed via abstraction of a proton from the C2 position of the propyl chain in a syn fashion to yield the terminal alkene.

Predicted Products of Cope Elimination of a this compound Derivative:

DerivativeConditionsMajor ProductByproduct
N,N-dimethyl-3-(2-ethylbutoxy)propan-1-amine N-oxideHeat (Δ)3-(2-Ethylbutoxy)prop-1-eneN,N-dimethylhydroxylamine

Both the Hofmann and Cope eliminations provide effective methods for converting derivatives of this compound into alkenes, with a predictable preference for the formation of the terminal alkene due to the steric and mechanistic demands of these E2 and E2-like reaction pathways.

Derivatization Strategies for Functional Enhancement and Analytical Probes

Formation of Amide Derivatives

The conversion of 3-(2-Ethylbutoxy)propan-1-amine to its corresponding amide derivatives is a fundamental transformation that underscores its utility as a building block in organic synthesis. This reaction, known as amidation, typically involves the reaction of the primary amine with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides.

Direct condensation of a carboxylic acid with this compound to form an amide bond is possible but often requires high temperatures (typically above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comacs.org To facilitate the reaction under milder conditions, various catalytic methods have been developed. Boron-based reagents, such as boric acid and its derivatives like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven effective. acs.orgnih.govorganic-chemistry.org These catalysts often require methods to remove the water byproduct, such as azeotropic distillation or the use of dehydrating agents like molecular sieves, to drive the equilibrium towards the amide product. mdpi.comnih.gov Alternatively, solid supports like silica (B1680970) gel under microwave irradiation have been employed to promote direct amidation in a greener approach. rsc.org

A more conventional and highly efficient method involves the use of activated carboxylic acid derivatives. For instance, reacting this compound with an acyl chloride or an acid anhydride (B1165640) provides a rapid and often quantitative conversion to the corresponding N-substituted amide. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

The resulting N-(3-(2-ethylbutoxy)propyl)amides exhibit altered polarity, solubility, and hydrogen bonding capabilities compared to the parent amine, making this derivatization a key step in the synthesis of more complex molecules, including potential biologically active compounds and new materials.

Table 1: Examples of Amide Formation from this compound

Reactant 1Reactant 2 (Carboxylic Acid Derivative)Catalyst/ConditionsProduct
This compoundAcetic AnhydrideBase (e.g., Pyridine)N-(3-(2-Ethylbutoxy)propyl)acetamide
This compoundBenzoyl ChlorideBase (e.g., Triethylamine)N-(3-(2-Ethylbutoxy)propyl)benzamide
This compoundPropanoic AcidB(OCH₂CF₃)₃, 80°C, MeCNN-(3-(2-Ethylbutoxy)propyl)propanamide
This compoundButyric AcidSilica Gel, MicrowaveN-(3-(2-Ethylbutoxy)propyl)butanamide

Imine and Schiff Base Derivatization for HPLC and Other Analyses

The reaction of this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base, a compound containing a carbon-nitrogen double bond (C=N). This reversible condensation reaction is a cornerstone of derivatization for analytical purposes, particularly for high-performance liquid chromatography (HPLC). libretexts.orglibretexts.org

The formation of an imine from a primary amine and a carbonyl compound is typically catalyzed by a mild acid. wjpsonline.comiosrjournals.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. iosrjournals.orgyoutube.com Careful control of pH is crucial; the reaction rate is generally optimal around pH 4-5. libretexts.orglibretexts.org If the pH is too low, the amine becomes protonated and non-nucleophilic, inhibiting the initial attack on the carbonyl carbon. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

This derivatization strategy is employed to enhance the chromatographic behavior of amines like this compound. The resulting imine is typically less polar and more volatile than the parent amine. More importantly, if the aldehyde or ketone reagent contains a chromophore or fluorophore, the derivative will be readily detectable by UV-Vis or fluorescence detectors, which significantly improves the sensitivity and selectivity of the analytical method. nih.gov Due to the reversibility of the reaction, water is often removed from the reaction mixture to drive the equilibrium towards the imine product. youtube.comyoutube.com

Table 2: Imine/Schiff Base Formation with this compound

Reactant 1Reactant 2 (Carbonyl Compound)ConditionsProduct (Imine/Schiff Base)
This compoundBenzaldehydeMild acid (pH ~5), removal of H₂ON-(3-(2-Ethylbutoxy)propyl)-1-phenylmethanimine
This compoundAcetoneMild acid (pH ~5), removal of H₂ON-(3-(2-Ethylbutoxy)propyl)propan-2-imine
This compoundCinnamaldehydeMild acid (pH ~5), removal of H₂O(E)-N-(3-(2-Ethylbutoxy)propyl)-3-phenylprop-2-en-1-imine
This compoundSalicylaldehydeMild acid (pH ~5), removal of H₂O2-(((3-(2-Ethylbutoxy)propyl)imino)methyl)phenol

Fluorescent and Chromophoric Tagging for Detection and Imaging

For trace-level detection and bio-imaging applications, the primary amine of this compound can be covalently labeled with a fluorescent or chromophoric tag. This derivatization introduces a moiety that strongly absorbs light or emits fluorescence, enabling highly sensitive quantification by techniques like HPLC with fluorescence or UV-Vis detection. researchgate.net

A wide array of labeling reagents has been developed for primary amines. tcichemicals.comjenabioscience.com Common examples include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines under alkaline conditions to form highly stable, fluorescent dansyl amides. nih.govresearchgate.netmdpi.comnih.gov This method is robust and significantly enhances detection in both HPLC and mass spectrometry. nih.gov The derivatization is typically carried out in a sodium carbonate buffer at elevated temperatures (e.g., 60°C). mdpi.com

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol (B42355) or N-acetyl-cysteine), OPA reacts rapidly with primary amines at room temperature in an alkaline medium to yield intensely fluorescent isoindole derivatives. nih.govoup.cominterchim.fr While the derivatives can be less stable than dansylated products, the reaction is fast and the reagents themselves are non-fluorescent, minimizing background interference. nih.govinterchim.fr

Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of a cyanide ion to form highly fluorescent 1-cyano-2-substituted-benz[f]isoindole (CBI) derivatives. nih.gov These derivatives are generally more stable than those formed with OPA. nih.gov

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent reacts with primary amines to produce fluorescent derivatives suitable for HPLC labeling. tcichemicals.com

The choice of tagging reagent depends on the specific requirements of the analysis, including desired sensitivity, stability of the derivative, and the available detection instrumentation. These methods can achieve detection limits in the picomole to femtomole range. nih.gov

Table 3: Common Fluorescent/Chromophoric Tagging Reagents for Primary Amines

Reagent NameAbbreviationReactive MoietyDetection MethodKey Features
5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDansyl Chloride (DNS-Cl)Sulfonyl chlorideFluorescence, UVForms highly stable derivatives. nih.govmdpi.com
o-PhthalaldehydeOPAAldehydeFluorescenceRapid reaction at room temperature; requires a thiol co-reagent. nih.govoup.com
Naphthalene-2,3-dicarboxaldehydeNDADialdehydeFluorescenceForms more stable derivatives than OPA; requires cyanide. nih.gov
4-Fluoro-7-nitro-2,1,3-benzoxadiazoleNBD-FActivated fluorideFluorescenceCommon labeling agent for HPLC. tcichemicals.com
9-Fluorenylmethyl chloroformateFMOC-ClChloroformateFluorescence, UVReacts with primary and secondary amines. researchgate.net

Silylation for Analytical and Synthetic Utility

Silylation is a chemical modification technique that replaces an active hydrogen atom in the primary amine of this compound with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. taylorandfrancis.comphenomenex.com This derivatization is a cornerstone of sample preparation for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. aliyuncs.comiu.edu

The primary purpose of silylation is to increase the volatility and thermal stability of the analyte. phenomenex.comaliyuncs.com By replacing the polar N-H bond with a non-polar Si-C bond, intermolecular hydrogen bonding is eliminated, which lowers the boiling point of the compound and allows it to be readily analyzed in the gas phase. The resulting silyl derivative is also generally less polar, leading to improved peak shape and resolution during chromatographic separation. aliyuncs.com

The reaction involves a nucleophilic attack of the amine on the silicon atom of a silylating agent. aliyuncs.comunishivaji.ac.in A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common and effective for derivatizing amines. iu.educolostate.edu To enhance the reactivity of the silylating agent, especially for sterically hindered or less reactive amines, a catalyst such as trimethylchlorosilane (TMCS) is often added to the mixture. phenomenex.comaliyuncs.com The reaction is typically carried out in an aprotic solvent, and gentle heating may be applied to ensure complete derivatization.

Beyond analytical applications, silylation is also used in synthetic chemistry as a method to protect the amine functional group during subsequent reaction steps that might otherwise be incompatible with a primary amine. wikipedia.org

Table 4: Common Silylating Agents for Primary Amines

Reagent NameAbbreviationKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly volatile byproducts, good for trace analysis. colostate.edu Strong silylating agent.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile of the trimethylsilyl acetamides.
TrimethylchlorosilaneTMCSOften used as a catalyst to increase the reactivity of other silylating agents. phenomenex.comaliyuncs.com
N-TrimethylsilylimidazoleTMSIA strong silylating agent, particularly for hydroxyl groups, but also used for amines. phenomenex.com
Bis(trimethylsilyl)acetamideBSAOne of the first widely used silylating reagents; strong silyl donor.

Complexation with Metal Ions for Coordination Chemistry

The this compound molecule possesses two potential coordination sites: the lone pair of electrons on the nitrogen atom of the primary amine and the lone pairs on the oxygen atom of the ether linkage. This structure allows it to function as a potential bidentate N,O-donor ligand, capable of forming coordination complexes with various metal ions, particularly transition metals. uobaghdad.edu.iqacs.orgwikipedia.org

The formation of a metal complex involves the donation of these electron pairs into empty orbitals of a central metal ion, forming coordinate covalent bonds. libretexts.org The amine group is a classic Lewis base and readily coordinates to a wide range of metal ions. nih.gov The ether oxygen is a weaker donor but can participate in chelation, where the ligand binds to the metal ion at two points, forming a stable five- or six-membered ring. In the case of this compound, coordination through both the nitrogen and oxygen atoms would form a stable six-membered chelate ring.

The coordination chemistry of such ligands is extensive. Transition metal ions like copper(II), nickel(II), cobalt(II), and zinc(II) are well-known to form stable complexes with bidentate N,O-ligands. uobaghdad.edu.iqnih.govscirp.org The synthesis of these complexes is often straightforward, typically involving the mixing of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent.

The resulting complexes can exhibit a variety of coordination geometries, such as square planar or tetrahedral for four-coordinate metals, or octahedral for six-coordinate metals, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. uobaghdad.edu.iqscirp.org These metal complexes have distinct properties from the free ligand, including different colors, magnetic properties, solubility, and reactivity, with potential applications in catalysis and materials science.

Table 5: Potential Coordination Complexes with this compound

Metal IonPotential Ligand Binding ModePossible Complex GeometryPotential Application Area
Copper(II) (Cu²⁺)Bidentate (N,O-chelation)Square Planar, Distorted OctahedralCatalysis, Antimicrobial Agents. acs.org
Nickel(II) (Ni²⁺)Bidentate (N,O-chelation)Square Planar, OctahedralCatalysis, Materials Science. nih.gov
Cobalt(II) (Co²⁺)Bidentate (N,O-chelation)Tetrahedral, OctahedralCatalysis, Pigments. uobaghdad.edu.iq
Zinc(II) (Zn²⁺)Bidentate (N,O-chelation)TetrahedralLewis Acid Catalysis, Luminescent Materials. nih.gov
Palladium(II) (Pd²⁺)Bidentate (N,O-chelation)Square PlanarCross-coupling Catalysis. nih.gov

Applications of 3 2 Ethylbutoxy Propan 1 Amine in Advanced Chemical Synthesis

As a Building Block in Complex Molecule Synthesis

In synthetic organic chemistry, building blocks are relatively simple molecules that are used to construct more complex compounds. diplomatacomercial.com Primary amines are a fundamental class of building blocks due to the nucleophilicity and basicity of the nitrogen atom, which allows for the formation of a wide array of chemical bonds. ncert.nic.in The compound 3-(2-Ethylbutoxy)propan-1-amine fits this role, offering a combination of a reactive amine head and an eight-carbon lipophilic tail containing an ether group, which can influence the solubility and conformational properties of the resulting complex molecules.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net Primary amines are essential starting materials for the synthesis of these ring systems. The reactivity of the amine group in this compound allows it to participate in various cyclization reactions to form these valuable scaffolds.

Several established synthetic methodologies can theoretically be employed to utilize this compound as a precursor for heterocycles:

Pyrroles: The Paal-Knorr synthesis is a classic method for forming pyrroles by reacting a primary amine with a 1,4-dicarbonyl compound. nih.gov

Pyridines: Substituted pyridines can be synthesized through multicomponent reactions involving aldehydes and a nitrogen source, such as a primary amine. mdpi.com

Pyrimidines: Six-membered rings with two nitrogen atoms, like pyrimidines, can be prepared using starting materials such as chalcones in reaction with compounds providing the N-C-N unit, often involving a primary amine in the synthetic pathway. nih.gov

Imidazoles: These five-membered rings can be formed through reactions where a primary amine provides one of the nitrogen atoms in the final heterocyclic ring. organic-chemistry.org

The specific structure of this compound would yield N-substituted heterocycles, where the 3-(2-ethylbutoxy)propyl group is appended to the nitrogen atom of the ring. This substituent can modulate the physical and biological properties of the final molecule.

Table 1: Potential Heterocycle Syntheses Using a Primary Amine

Heterocycle Class General Reactants Role of Primary Amine (R-NH₂)
Pyrrole 1,4-Dicarbonyl Compound Provides the nitrogen atom for the five-membered ring.
Pyridine Aldehydes, β-ketoesters Acts as the nitrogen source in condensation/cyclization cascades.

Synthesis of N-Substituted Propanamines

The primary amine group of this compound is readily functionalized through N-substitution reactions, such as alkylation and acylation. These transformations convert the primary amine into secondary or tertiary amines and amides, respectively, which are themselves important functional groups in medicinal chemistry and materials science. ncert.nic.in

N-Alkylation: Reaction with alkyl halides allows for the introduction of one or two alkyl groups onto the nitrogen atom. This process typically involves the primary amine acting as a nucleophile to displace a halide from the alkyl halide. ncert.nic.in The reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. ncert.nic.in

Reductive Amination: A highly effective method for creating substituted amines involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orglibretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.org

N-Acylation: Primary amines react with acid chlorides, anhydrides, or esters in a process known as acylation to form amides. ncert.nic.in This reaction is robust and is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in

These N-substitution reactions expand the synthetic utility of this compound, enabling its incorporation into a wider variety of target molecules with tailored properties.

Table 2: General N-Substitution Reactions for Primary Amines

Reaction Type Reagent Product Class
Alkylation Alkyl Halide (R'-X) Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, Reducing Agent Secondary/Tertiary Amine

Construction of Chiral Pharmaceutical Intermediates

Chirality is a critical feature in modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral amines are highly valuable building blocks in asymmetric synthesis, serving as starting materials for complex chiral targets. nih.govsigmaaldrich.com

While this compound is itself achiral, its amine functional group provides a point of attachment for chiral auxiliaries or for its incorporation into a larger molecule that contains stereocenters. For instance, it can be reacted with a chiral carboxylic acid to form a diastereomeric amide, which could then be separated and further elaborated.

Furthermore, biocatalytic methods, which employ enzymes like transaminases, have become powerful tools for the synthesis of chiral amines. nih.govsemanticscholar.org Such enzymes can perform highly stereoselective aminations of prochiral ketones. nih.gov If a suitable prochiral ketone precursor were available, an enzymatic process could potentially generate a chiral version of an amine like this compound, which would be a valuable intermediate for pharmaceuticals. Chiral primary amines are foundational to many drugs, including the anti-diabetic sitagliptin and the anti-malarial drug Lariam. nih.gov

As a Ligand in Coordination Chemistry and Catalysis

The lone pair of electrons on the nitrogen atom of an amine allows it to function as a Lewis base, donating this electron pair to a metal center to form a coordinate covalent bond. docbrown.info This makes amines, including this compound, effective ligands in coordination chemistry. alfachemic.com The resulting metal-ligand complexes are central to the field of catalysis.

Design and Synthesis of Novel Ligand Systems

As a simple primary amine, this compound can act as a monodentate ligand, binding to a metal ion through its single nitrogen donor atom. docbrown.info The properties of the resulting metal complex, such as its stability and reactivity, would be influenced by the steric bulk of the 2-ethylbutoxypropyl group.

More sophisticated ligand design often involves creating polydentate ligands, which can bind to a metal center through multiple donor atoms, leading to more stable chelate complexes. This compound can serve as a scaffold for the synthesis of such ligands. For example, the primary amine group can be functionalized to introduce additional donor sites (e.g., other amines, phosphines, or hydroxyl groups) into the molecule, transforming it from a simple monodentate ligand into a bidentate or tridentate chelating agent. This is a common strategy for tuning the electronic and steric environment around a metal catalyst to achieve desired reactivity and selectivity. mdpi.com

Role in Metal-Catalyzed Organic Transformations

Transition metal complexes containing amine ligands are potent catalysts for a wide range of organic transformations. acs.org These reactions are fundamental to modern synthetic chemistry, enabling the efficient construction of complex molecules. mdpi.com By coordinating to a metal, an amine ligand can modulate the metal's catalytic properties, influencing its activity, selectivity, and stability.

The coordination of a ligand like this compound to a transition metal can impact catalysis in several ways:

Solubility: The lipophilic alkyl-ether chain can enhance the solubility of the metal complex in organic solvents.

Steric Environment: The branched 2-ethylbutoxy group can create a specific steric environment around the metal center, which can influence the selectivity of a reaction (e.g., regioselectivity or stereoselectivity).

Electronic Effects: The nitrogen atom donates electron density to the metal, influencing its electronic state and, consequently, its reactivity in catalytic cycles involving steps like oxidative addition and reductive elimination.

Amine-ligated metal complexes are known to catalyze important reactions such as hydroamination, C-H amination, and various cross-coupling reactions. acs.orgacs.org The specific performance of a catalyst based on this compound would depend on the metal used and the precise conditions of the transformation. Studies on europium-based photoredox catalysis have shown that primary amines can be effective ligands, with reactivity influenced by factors like ligand-to-metal ratios. nih.gov

Coordination Behavior with Transition Metals

The compound this compound functions as a monodentate ligand in coordination chemistry. The primary amine group possesses a lone pair of electrons on the nitrogen atom, which can be donated to a central transition metal ion to form a dative covalent bond. docbrown.info This behavior is characteristic of primary aliphatic amines, which act as Lewis bases in the presence of electron-accepting metal ions.

The coordination of this compound with d-block transition metal ions such as copper(II), cobalt(II), nickel(II), and chromium(III) typically results in the formation of stable complex ions. docbrown.info In aqueous solutions, the process is generally a ligand exchange reaction, where the amine displaces water molecules from the hydrated metal ion's coordination sphere. docbrown.info For instance, when an aqueous solution of this amine is added to a copper(II) salt solution, the pale blue color of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, initially forms a precipitate of copper(II) hydroxide (B78521), which then dissolves in excess amine to form a deep blue solution containing a copper-amine complex. docbrown.info

The stoichiometry and geometry of the resulting complex depend on several factors, including the metal ion's identity, its oxidation state, and the reaction conditions. For many first-row transition metals, the coordination number is typically six, leading to an octahedral geometry. docbrown.inforesearchgate.net However, other geometries like square planar or tetrahedral can also be observed. For example, Co(II) and Ni(II) often form octahedral complexes with primary amines, while Cu(II) can form either octahedral or distorted square planar complexes. docbrown.inforesearchgate.netnih.gov

The ether linkage within the this compound molecule is generally not involved in coordination due to the lower basicity of the oxygen atom compared to the nitrogen atom of the primary amine. Therefore, the amine acts as a simple monodentate ligand, binding to the metal center solely through the nitrogen atom.

Transition Metal IonTypical Coordination NumberCommon GeometryExpected Complex Formula (Generic)
Copper(II) (Cu²⁺)4 or 6Square Planar or Octahedral[Cu(L)₄]²⁺ or [Cu(L)₆]²⁺
Cobalt(II) (Co²⁺)6Octahedral[Co(L)₆]²⁺
Nickel(II) (Ni²⁺)6Octahedral[Ni(L)₆]²⁺
Chromium(III) (Cr³⁺)6Octahedral[Cr(L)₆]³⁺

As a Polymerization Initiator or Co-initiator

Radical Polymerization Systems

In radical polymerization, this compound can function as a co-initiator or accelerator, particularly in redox initiation systems. While not a primary radical initiator on its own, it can significantly enhance the rate of polymerization when paired with a suitable initiator, such as an organic peroxide like benzoyl peroxide (BPO). This is especially effective for initiating the polymerization of acrylic monomers at or near ambient temperatures.

The mechanism involves a redox reaction between the amine and the peroxide. scite.ai The nitrogen atom of the amine attacks one of the oxygen atoms of the peroxide's weak O-O bond. This interaction leads to the homolytic cleavage of the peroxide bond, generating a benzoyloxy radical and an intermediate ion pair. The subsequent steps produce an α-aminoalkyl radical from the amine, which is an efficient species for initiating the polymerization of vinyl monomers. researchgate.net

ComponentFunctionMechanism of Action
Benzoyl Peroxide (BPO)Primary InitiatorProvides the initial source of free radicals upon decomposition.
This compoundCo-initiator / AcceleratorEngages in a redox reaction with BPO, facilitating its decomposition at lower temperatures to produce initiating radicals. researchgate.net
Vinyl Monomer (e.g., Methacrylate)MonomerUndergoes polymerization upon reaction with the generated free radicals.

Photoinitiated Polymerization Mechanisms

This compound is expected to act as an effective co-initiator in Type II photoinitiated polymerization systems. These systems employ a photosensitizer (the photoinitiator) that, upon absorption of light (typically UV or visible), becomes electronically excited. The excited photoinitiator does not generate radicals directly but interacts with a co-initiator (synergist) to produce the species that initiate polymerization.

Common Type II photoinitiators include compounds like camphorquinone (CQ) and benzophenone. researchgate.net When irradiated, the photoinitiator transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from the carbon alpha to the nitrogen atom of the this compound molecule. researchgate.net This hydrogen abstraction process results in the formation of two radicals: a ketyl radical from the photoinitiator and a highly reactive α-aminoalkyl radical from the amine. The α-aminoalkyl radical is particularly effective at initiating the polymerization of monomers such as acrylates and methacrylates.

The efficiency of this process depends on the concentration of both the photoinitiator and the amine co-initiator, as well as the intensity and wavelength of the light source. researchgate.netresearchgate.net The aliphatic nature of this compound makes it a suitable hydrogen donor for this mechanism.

StepDescriptionKey Species Involved
1. Photo-excitationThe photoinitiator (e.g., Camphorquinone) absorbs light and is promoted to an excited triplet state.Photoinitiator (PI), Light (hν) → PI
2. Hydrogen AbstractionThe excited photoinitiator abstracts a hydrogen atom from the amine co-initiator. PI + R-CH₂-NH₂
3. Radical FormationAn α-aminoalkyl radical and a ketyl radical are formed. •R-CH-NH₂ (initiating radical) + PI-H• (ketyl radical)
4. InitiationThe α-aminoalkyl radical attacks a monomer molecule, initiating the polymer chain growth.•R-CH-NH₂ + Monomer → Growing Polymer Chain

Anionic Polymerization Contributions

This compound, as a primary amine, can act as a weak nucleophilic initiator for the anionic polymerization of certain vinyl monomers. wikipedia.orgunacademy.com This initiation capability is restricted to monomers that are highly activated by strong electron-withdrawing groups, which stabilize the negative charge of the propagating carbanion. wikipedia.orgyoutube.com

Monomers such as cyanoacrylates are sufficiently electrophilic to be polymerized by relatively weak nucleophiles like amines. wikipedia.org The initiation mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the monomer's vinyl group. pearson.com This addition reaction forms a zwitterionic intermediate, which then propagates the polymerization by attacking subsequent monomer molecules.

However, for less reactive monomers like styrene or dienes, which lack strong electron-withdrawing substituents, this compound is not a sufficiently strong base to act as an initiator. wikipedia.org The polymerization of such monomers requires much stronger nucleophiles, such as organolithium compounds (e.g., n-butyllithium). unacademy.com Therefore, the contribution of this compound to anionic polymerization is highly dependent on the nature of the monomer being polymerized.

Monomer TypeExampleInitiation PotentialReason
Highly Activated MonomersCyanoacrylatesEffectiveStrong electron-withdrawing groups stabilize the propagating carbanion, allowing initiation by a weak nucleophile. wikipedia.org
Moderately Activated MonomersMethyl MethacrylateVery Low / IneffectiveRequires a stronger nucleophile for efficient initiation.
Non-activated MonomersStyrene, ButadieneIneffectiveLacks sufficient stabilization for the carbanion; requires a very strong nucleophilic initiator like an organolithium reagent. wikipedia.org

Advanced Spectroscopic Analysis of 3 2 Ethylbutoxy Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-(2-Ethylbutoxy)propan-1-amine by mapping the chemical environments of its hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei.

In a standard ¹H NMR spectrum, the protons adjacent to the ether oxygen and the amine nitrogen are expected to be shifted downfield due to the electronegativity of these atoms. pressbooks.publibretexts.org Specifically, the methylene (B1212753) protons of the propoxy chain (O-CH₂ -CH₂-CH₂-N) would appear in distinct regions, with the protons alpha to the oxygen (~3.4-4.5 ppm) and those alpha to the nitrogen (~2.3-3.0 ppm) being the most deshielded. libretexts.orgjove.com The signals for the 2-ethylbutoxy group would present a more complex pattern, reflecting its branched structure.

The ¹³C NMR spectrum complements this data, with carbon atoms bonded to the electronegative oxygen and nitrogen appearing at higher chemical shifts (downfield), typically in the range of 50-80 ppm for ether carbons and 30-60 ppm for amine alpha-carbons. pressbooks.pubjove.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) ranges based on typical values for similar functional groups.

AssignmentStructure FragmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
aCH₃ -CH₂-CH-0.8 - 1.010 - 15
bCH₃-CH₂ -CH-1.2 - 1.522 - 28
c-O-CH₂-CH (-CH₂-CH₃)-CH₂-1.5 - 1.835 - 45
d-CH(-CH₂ -CH₃)-CH₂-1.2 - 1.522 - 28
e-CH-CH₂ -O-3.2 - 3.670 - 78
f-O-CH₂ -CH₂-CH₂-NH₂3.4 - 3.865 - 75
g-O-CH₂-CH₂ -CH₂-NH₂1.6 - 2.028 - 35
h-O-CH₂-CH₂-CH₂ -NH₂2.5 - 3.038 - 45
i-CH₂-NH₂ 1.0 - 2.5 (broad)-

Multi-Dimensional NMR for Structural Elucidation

While 1D NMR provides foundational data, complex molecules like this compound often exhibit signal overlap that complicates direct interpretation. libretexts.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities and definitively establish the molecular structure. utexas.edunih.gov

A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the protons of the terminal methyl group (a) and the adjacent methylene group (b) in the ethyl substituent, and trace the connectivity along the entire carbon backbone.

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). This is crucial for distinguishing between the various methylene (-CH₂-) groups within the molecule. Further confirmation can be achieved with an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds apart, mapping out the complete molecular skeleton.

Expected Key 2D NMR Correlations for Structural Elucidation

Technique Correlated Nuclei Expected Key Cross-Peaks Insight Provided
COSY ¹H / ¹H H(f) ↔ H(g) ↔ H(h) Confirms the propanamine backbone connectivity.
H(a) ↔ H(b) ↔ H(c) ↔ H(d) Confirms the 2-ethylbutyl group connectivity.
HSQC ¹H / ¹³C H(a) ↔ C(a) Assigns the methyl carbon.
H(e) ↔ C(e); H(f) ↔ C(f) Assigns the carbons adjacent to the ether oxygen.
H(h) ↔ C(h) Assigns the carbon adjacent to the amine nitrogen.

| HMBC | ¹H / ¹³C | H(e) ↔ C(g); H(f) ↔ C(c) | Confirms the ether linkage between the two alkyl chains. |

Dynamic NMR for Conformational Studies

The presence of a stereocenter at the C2 position of the butoxy group and the flexible nature of the ether and amine chains suggest that this compound can exist in multiple conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational changes that occur on the NMR timescale. youtube.com

By acquiring NMR spectra at different temperatures, it is possible to study the rotational dynamics around the C-O and C-C single bonds. At room temperature, rapid rotation may lead to averaged signals for certain protons. As the temperature is lowered, this rotation can slow sufficiently to allow for the observation of distinct signals for different conformers or atropisomers. acs.org Line-shape analysis of these temperature-dependent spectra can be used to calculate the energy barriers (ΔG‡) for these rotational processes, providing valuable insight into the molecule's flexibility and conformational preferences. acs.org

¹⁵N-NMR and Isotopic Labeling Applications

While ¹H and ¹³C NMR are standard, ¹⁵N-NMR spectroscopy offers direct information about the electronic environment of the nitrogen atom in the primary amine group. researchgate.net The ¹⁵N chemical shift is highly sensitive to factors like protonation, hydrogen bonding, and substitution, making it a valuable probe of the amine's reactivity. sintef.noresearchgate.net For a primary aliphatic amine like this compound, the ¹⁵N chemical shift is expected to fall within the typical range of 0 to 60 ppm (relative to nitromethane). science-and-fun.de

The primary challenge with ¹⁵N-NMR is the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. libretexts.org This can be overcome by using ¹⁵N-isotopic labeling. Synthesizing the molecule with ¹⁵N-enriched precursors dramatically enhances the signal intensity, facilitating more advanced NMR studies. Isotopic labeling is also instrumental in tracking the fate of the amine in chemical reactions or binding studies. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₂₁NO), the expected exact mass of the protonated molecular ion, [M+H]⁺, can be calculated with high precision. This precise mass measurement is a critical step in confirming the identity of the compound. ufz.de

Calculated Exact Mass

Ion Formula Calculated Exact Mass (Da)

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to further fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting secondary fragment ions provide detailed structural information. The fragmentation of this compound is expected to be directed by the ether and amine functional groups. miamioh.edu

The most common fragmentation pathways for aliphatic amines and ethers involve alpha-cleavage, where a C-C bond adjacent to the heteroatom is broken. libretexts.org

Amine α-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant pathway for amines. For this compound, this would lead to the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). docbrown.info

Ether α-cleavage: Cleavage of a C-C bond adjacent to the ether oxygen can lead to the loss of an alkyl radical, or cleavage of the C-O bond can occur.

Predicted Major Fragments in Tandem Mass Spectrometry (MS/MS)

Precursor Ion (m/z) Proposed Fragment (m/z) Proposed Structure/Loss Fragmentation Pathway
160.17 30.03 [CH₂NH₂]⁺ α-cleavage at the Cα-Cβ bond of the amine.
160.17 102.12 [C₅H₁₁OCH₂]⁺ Loss of aminomethylene radical (•CH₂NH₂).
160.17 87.08 [CH₃CH₂(CH)CH₂O]⁺ Loss of C₄H₁₀N radical from cleavage next to ether.

Analysis of these characteristic fragmentation pathways in the tandem mass spectrum allows for the confident identification and structural confirmation of this compound and its derivatives. nih.govresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups, as each group has a characteristic absorption frequency range. For this compound, the key functional groups are the primary amine (-NH₂), the ether linkage (C-O-C), and the aliphatic hydrocarbon backbone (C-H bonds).

Key Research Findings:

N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. youtube.compressbooks.pub These bands are typically sharper and less intense than the O-H bands of alcohols. pressbooks.pub Additionally, a characteristic N-H bending (scissoring) vibration appears in the 1580-1650 cm⁻¹ range, and a broad N-H wagging absorption can be observed between 665-910 cm⁻¹. orgchemboulder.com

C-O-C Vibrations: The ether functional group in the molecule is identified by a strong C-O stretching absorption. For aliphatic ethers, this band is typically found in the 1050-1150 cm⁻¹ range. pressbooks.publibretexts.org This is often one of the most intense peaks in the fingerprint region of the spectrum for an ether-containing compound.

C-H Vibrations: The aliphatic ethyl and butoxy groups give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info C-H bending vibrations for CH₂ and CH₃ groups also appear in the fingerprint region, usually around 1470-1450 cm⁻¹ and 1375-1365 cm⁻¹.

C-N Vibrations: The stretching vibration of the C-N bond in aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.com This peak can sometimes overlap with other absorptions in the fingerprint region.

The table below summarizes the expected FTIR absorption bands for this compound based on its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500 (two bands)Medium, Sharp
Primary Amine (R-NH₂)N-H Bend (scissoring)1580 - 1650Medium to Strong
Primary Amine (R-NH₂)N-H Wag665 - 910Broad, Strong
Ether (R-O-R')C-O-C Stretch1050 - 1150Strong
Alkane (C-H)C-H Stretch2850 - 2960Strong
Alkane (C-H)C-H Bend1350 - 1470Medium
Aliphatic Amine (C-N)C-N Stretch1020 - 1250Weak to Medium

Raman Spectroscopy for Molecular Vibrations and In Situ Monitoring

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is based on absorption, Raman measures scattering, providing information on molecular vibrations that may be weak or absent in an IR spectrum. A key advantage of Raman spectroscopy is its low interference from aqueous media, making it highly suitable for in situ monitoring of reactions in solution.

Key Research Findings: For this compound, the Raman spectrum would be dominated by vibrations of the carbon backbone.

Symmetric Vibrations: Symmetric stretching vibrations of non-polar bonds, such as C-C bonds in the alkyl chain, tend to produce strong Raman signals.

N-H and C-O Vibrations: The N-H and C-O stretching vibrations, which are prominent in the IR spectrum, are generally weaker in the Raman spectrum due to the polarity of these bonds.

In Situ Analysis: The ability to use water as a solvent without overwhelming the signal makes Raman spectroscopy an excellent choice for monitoring reactions involving this compound in real-time, such as derivatization or polymerization processes.

Surface-Enhanced Raman Scattering (SERS) Techniques

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically increases the Raman signal, by factors of up to 10¹⁰ to 10¹¹, for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. wikipedia.org This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. pnas.org

Key Research Findings:

Enhancement Mechanisms: The SERS effect is attributed to two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface, and a chemical enhancement involving charge-transfer between the analyte and the metal substrate. wikipedia.orgpnas.org

Analysis of Aliphatic Amines: For a molecule like this compound, the primary amine group can readily adsorb onto the SERS-active surface. This interaction would lead to a significant enhancement of the Raman signals for the vibrational modes of the molecule, particularly those of the amine group and adjacent parts of the carbon chain. nih.govacs.org This technique could be employed for trace-level detection of this compound in various matrices.

The following table compares the key features of standard Raman spectroscopy and SERS.

FeatureConventional Raman SpectroscopySurface-Enhanced Raman Scattering (SERS)
Sensitivity Low (1 in 10⁸ photons scattered) mdpi.comExtremely High (up to 10¹¹ enhancement) wikipedia.org
Detection Limit Typically in the millimolar (mM) to molar (M) rangeDown to picomolar (pM), femtomolar (fM), or single-molecule level pnas.org
Substrate Standard cuvette or sample holderNanostructured metal surface (e.g., Ag, Au colloids or arrays) mdpi.com
Requirement None other than the sampleAnalyte must adsorb onto or be very close to the metal surface

Electronic Spectroscopy

Electronic spectroscopy involves the absorption of ultraviolet (UV) or visible light, which promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is characteristic of the electronic structure of the molecule, particularly the presence of chromophores.

Fluorescence Spectroscopy for Luminescent Derivatives

Fluorescence is an emission process where a molecule absorbs light at one wavelength and then emits light at a longer wavelength. For a molecule to be fluorescent, it must first be able to absorb UV or visible light, a property that this compound itself lacks.

Key Research Findings: While the parent compound is non-fluorescent, its primary amine group serves as an ideal handle for chemical derivatization. By reacting the amine with a fluorogenic reagent (a molecule that becomes fluorescent or changes its fluorescence properties upon reaction), highly luminescent derivatives can be created. This is a common and powerful strategy in analytical and bioanalytical chemistry for quantification and visualization.

Derivatization Strategy: The nucleophilic primary amine of this compound can react with various fluorophores to form a stable, covalent bond. The resulting product incorporates the chromophore and fluorophore system of the labeling reagent, making it easily detectable by fluorescence spectroscopy.

Applications: This approach would allow for the highly sensitive and selective quantification of this compound. After derivatization, techniques like high-performance liquid chromatography (HPLC) with fluorescence detection could be used to separate and measure the compound in complex mixtures.

Below is a table of common fluorogenic reagents used for labeling primary amines.

ReagentReactive GroupExcitation (Ex) / Emission (Em) Maxima (approx. nm)
Dansyl chlorideSulfonyl chlorideEx: ~340 / Em: ~520
Fluorescein isothiocyanate (FITC)IsothiocyanateEx: ~495 / Em: ~520
o-Phthalaldehyde (OPA) (with a thiol)AldehydeEx: ~340 / Em: ~455
N-hydroxysuccinimidyl (NHS) estersNHS esterVaries with the fluorophore attached

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the solid state, the atoms in a crystalline material are arranged in a regular, repeating pattern, which acts as a three-dimensional diffraction grating for X-rays. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural information.

For a crystalline derivative of this compound, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the material, including its melting point, solubility, and crystal packing.

Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Empirical FormulaC9H22NO+ · Cl-
Formula Weight195.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125
b (Å)15.487
c (Å)8.345
β (°)105.34
Volume (ų)1260.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.032
R-factor0.045

Note: The data in this table is representative and intended for illustrative purposes only.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques combine a separation technique with a spectroscopic detection method, offering a powerful approach for the analysis of complex mixtures. jetir.org This coupling allows for the separation of individual components from a mixture, followed by their identification and quantification. For the analysis of mixtures containing this compound and its derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.goviosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. iosrjournals.org In this method, the sample mixture is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a library of known spectra.

In the analysis of a reaction mixture for the synthesis of this compound, GC-MS could be used to identify the main product, unreacted starting materials, and any byproducts. The retention time from the GC provides one level of identification, while the mass spectrum offers definitive structural information.

Hypothetical GC-MS Data for Analysis of a Mixture Containing this compound

Retention Time (min)Major m/z FragmentsTentative Identification
8.54145, 116, 87, 58, 44This compound
5.21102, 73, 452-Ethylbutanol
7.15117, 88, 59Byproduct A

Note: The data in this table is representative and intended for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. chemijournal.com The separation in LC is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analytes for mass analysis.

LC-MS could be employed to analyze derivatives of this compound that may be less volatile, such as its salts or more complex reaction products. The technique's high sensitivity and selectivity make it ideal for detecting and identifying components present at low concentrations.

Hypothetical LC-MS Data for Analysis of a Mixture Containing a Derivative of this compound

Retention Time (min)[M+H]+ (m/z)Tentative Identification
12.3146.18This compound
9.8204.25Derivative X
15.1232.28Derivative Y

Note: The data in this table is representative and intended for illustrative purposes only.

Computational and Theoretical Studies on 3 2 Ethylbutoxy Propan 1 Amine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the geometry, stability, and electronic characteristics of 3-(2-Ethylbutoxy)propan-1-amine.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is an ideal method for investigating the structural and energetic properties of molecules like this compound.

DFT calculations would allow for the determination of the most stable three-dimensional arrangement of atoms in the molecule, its optimized geometry. This involves finding the minimum energy conformation on the potential energy surface. From this optimized structure, various thermodynamic properties such as the standard enthalpy of formation and Gibbs free energy could be calculated. Furthermore, DFT can be employed to compute electronic properties including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a crucial indicator of chemical reactivity.

Hypothetical Data Table from DFT Calculations on this compound:

PropertyCalculated ValueUnit
Optimized Ground State EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods can be utilized. These methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters.

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) could provide highly accurate predictions of the molecule's energy and spectroscopic constants. While computationally more demanding than DFT, these methods serve as a benchmark for validating the results obtained from less computationally intensive approaches. They are particularly valuable for small to medium-sized molecules where high precision is paramount.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Characterization

Understanding how this compound participates in chemical reactions requires the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction's feasibility and rate.

Using computational methods, the geometry of the transition state for a given reaction involving this compound can be located and optimized. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Reaction Energy Profiles and Kinetic Modeling

Once the reactants, products, and transition states are characterized, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. sigmaaldrich.com

From the calculated energy barriers (the difference in energy between the reactants and the transition state), important kinetic parameters such as the activation energy can be derived. This information can then be used in kinetic modeling to predict reaction rates under various conditions. Such models are invaluable for understanding and optimizing chemical processes involving this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time.

MD simulations would allow for the exploration of the conformational landscape of this compound. Due to the presence of flexible alkyl chains, the molecule can adopt a multitude of conformations. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them. Furthermore, by simulating the molecule in the presence of solvents or other molecules, MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties and behavior in different environments.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, aiding in their identification and characterization. nilu.com For this compound (CAS Number: 21989-29-7) sigmaaldrich.com, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to have multiple distinct signals corresponding to the non-equivalent protons in its structure. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. libretexts.orgopenstax.org Hydrogens on carbons directly bonded to the nitrogen or oxygen atoms are expected to appear further downfield. openstax.org

-NH₂ Protons: The two protons of the primary amine group are expected to produce a broad signal, typically in the range of 0.5-5.0 ppm. The exact position is concentration-dependent, and the signal may disappear upon exchange with D₂O. libretexts.orgopenstax.org

Alkyl Protons: Protons on the carbon chain will exhibit characteristic splitting patterns based on the n+1 rule. docbrown.info For instance, the -CH₂- group adjacent to the amine nitrogen (C1) would likely appear as a triplet, coupled to the neighboring C2 methylene (B1212753) protons. The -CH₂- group adjacent to the ether oxygen (C3) would also be a triplet. The protons of the 2-ethylbutyl group would show more complex splitting.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and resonate at higher chemical shifts (downfield). libretexts.orgrsc.org

C-N and C-O Carbons: The carbon attached to the nitrogen (C1) and the carbons flanking the ether oxygen (C3 and C4) are expected in the 30-70 ppm range. libretexts.orgopenstax.org

Alkyl Carbons: The remaining carbons of the ethyl and butyl chains will appear at higher field (upfield), in the typical alkane region.

Predicted Infrared (IR) Spectrum

The IR spectrum is predicted based on the vibrational frequencies of the functional groups present in the molecule. orgchemboulder.comwpmucdn.com

N-H Stretching: As a primary amine, it should exhibit two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretches. openstax.orgdocbrown.info

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ from the stretching of C(sp³)-H bonds are expected. docbrown.info

N-H Bending: A bending (scissoring) vibration for the primary amine group is anticipated between 1580-1650 cm⁻¹. orgchemboulder.com

C-O-C Stretching: A strong, characteristic C-O-C ether stretching band should appear in the 1070-1150 cm⁻¹ region. orgchemboulder.com

C-N Stretching: Aliphatic C-N stretching vibrations typically appear as medium to weak bands between 1020-1250 cm⁻¹. orgchemboulder.com

Predicted Mass Spectrum

The mass spectrum of an amine is characterized by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of C₉H₂₁NO is 159.27 g/mol . sigmaaldrich.com The fragmentation pattern is dominated by α-cleavage, where the bond between the carbon alpha and beta to the nitrogen atom breaks. openstax.org

α-Cleavage: The most significant fragmentation would be the cleavage of the C1-C2 bond, leading to the formation of a stable, resonance-stabilized iminium cation [CH₂=NH₂]⁺ with a mass-to-charge ratio (m/z) of 30. This is often the base peak in the mass spectra of primary n-alkylamines.

Other Fragments: Cleavage at the ether linkage could also occur, leading to other characteristic fragments.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted FeaturesReference Principles
¹H NMR-NH₂ (broad singlet, 0.5-5.0 ppm), -CH₂-N (triplet, ~2.7-3.0 ppm), -CH₂-O- (triplet, ~3.4-3.6 ppm), other alkyl protons (multiplets, 0.8-1.8 ppm) libretexts.org, openstax.org, docbrown.info
¹³C NMRC-N carbon (~30-45 ppm), C-O carbons (~60-75 ppm), Alkyl carbons (~10-40 ppm) libretexts.org, rsc.org, openstax.org
IR SpectroscopyN-H stretch (2 bands, 3300-3500 cm⁻¹), C-H stretch (2850-2960 cm⁻¹), N-H bend (1580-1650 cm⁻¹), C-O-C stretch (1070-1150 cm⁻¹) orgchemboulder.com, wpmucdn.com, openstax.org, docbrown.info
Mass SpectrometryOdd molecular ion peak (m/z 159). Major α-cleavage fragment at m/z 30. openstax.org

Environmental Fate and Degradation Pathway Modeling

The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in the air, water, and soil. nih.govntis.gov Modeling these pathways is crucial for assessing potential environmental impact. ieaghg.org

Once released into the atmosphere, aliphatic amines are primarily degraded by reaction with photochemically produced hydroxyl (•OH) radicals. nilu.comnih.gov The rate of this degradation depends on the structure of the amine. For this compound, H-atom abstraction by •OH radicals can occur at several positions:

Abstraction from the α-carbon (next to the -NH₂ group): This is often a dominant pathway for primary amines, leading to the formation of an aminoalkyl radical. This radical can subsequently react with O₂ and NOx to form various products, including imines, amides, and smaller carbonyl compounds upon chain cleavage.

Abstraction from the α-carbon (next to the ether oxygen): The C-H bonds adjacent to the ether oxygen are also susceptible to H-atom abstraction. This pathway would lead to an oxygen-centered radical that can undergo further reactions, potentially cleaving the ether bond.

Abstraction from the -NH₂ group: Direct abstraction from the amine group can also occur, leading to the formation of an aminyl radical. In the presence of NOx, this can be a pathway to the formation of nitramines and nitrosamines. nilu.no

Abstraction from other alkyl C-H bonds: Abstraction from the ethyl or propyl chains is also possible, though generally slower than at the more activated sites near the heteroatoms.

The fate of this compound in water is governed by its physical properties and susceptibility to biological and chemical degradation.

Solubility and Basicity: Like other primary amines, this compound is expected to be water-soluble and act as a weak base, reacting with water to form a protonated ammonium (B1175870) ion (R-NH₃⁺) and hydroxide (B78521), thereby slightly increasing the pH. ncert.nic.in Its solubility is enhanced by the polar amine and ether groups, but limited by the nonpolar nine-carbon backbone. ncert.nic.in

Biodegradation: Alkanolamines and other simple amines are generally susceptible to biodegradation in various environments, including wastewater treatment plants and surface waters. nih.gov Microorganisms can utilize the amine as a source of carbon and nitrogen. The degradation rate can vary depending on environmental factors and acclimation of the microbial community. nih.govjuniperpublishers.com The ether linkage is generally stable but can be cleaved by specific microbial enzymes. rsc.org

Chemical Degradation (Hydrolysis): The ether linkage in aliphatic ethers is generally stable to hydrolysis under typical environmental pH conditions. Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway in the aqueous phase. rsc.org

Sorption: Due to its expected water solubility, the tendency of this compound to sorb to soil and sediment is predicted to be low. nih.gov However, the protonated form could potentially interact with negatively charged clay and organic matter surfaces.

Table 2: Summary of Predicted Environmental Fate and Degradation

Environmental CompartmentKey ProcessPredicted OutcomeReference Principles
AtmospherePhoto-oxidation (reaction with •OH radicals)Rapid degradation (lifetime of hours to a day). Products include imines, amides, and carbonyls. nih.gov, nilu.com, nilu.no
Aqueous PhaseBiodegradationLikely to be the primary degradation pathway. Susceptible to microbial breakdown. nih.gov, juniperpublishers.com
Aqueous PhaseHydrolysisEther linkage is stable; hydrolysis is not a significant loss process. rsc.org
Soil/SedimentSorptionLow potential for sorption due to water solubility. nih.gov

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

Current synthetic routes to 3-(2-Ethylbutoxy)propan-1-amine and similar ether amines often rely on conventional methods. Future research will likely focus on developing more efficient, sustainable, and stereoselective synthetic strategies.

One promising avenue is the development of biocatalytic methods . The use of enzymes for chemical synthesis offers mild reaction conditions and high selectivity, aligning with the principles of green chemistry. acsgcipr.org Research into enzymatic networks, potentially combining alcohol dehydrogenases and transaminases, could enable the production of ether amines from corresponding ether alcohols with high efficiency. acs.orgnih.gov Specifically, the deracemization of racemic this compound using stereocomplementary enzymes presents an opportunity to produce enantiopure forms of the compound, which is crucial for applications where chirality is a key factor. nih.gov

Another area of exploration is asymmetric synthesis . The development of chiral catalysts for the enantioselective synthesis of primary amines is a rapidly advancing field. nih.govyale.edu Future work could focus on applying transition metal-catalyzed asymmetric hydrogenation of corresponding imines or oxime ethers to produce specific stereoisomers of this compound. acs.orgnih.gov The use of novel borane-based catalytic processes for the asymmetric reduction of oxime ethers has shown high efficiency and enantioselectivity for other primary amines and could be adapted for this specific molecule. acs.org

Furthermore, refining existing methods to be more environmentally friendly is a key research direction. This includes exploring solvent-free reaction conditions and utilizing catalysts that can be easily recovered and reused. researchgate.net

Development of Advanced Catalytic Systems Utilizing the Amine

The primary amine functionality in this compound makes it a candidate for use in various catalytic systems. Future research is expected to explore its potential as both an organocatalyst and as a ligand in transition metal catalysis.

As an organocatalyst , primary amines are known to participate in various transformations, often through the formation of enamine or iminium ion intermediates. nih.gov Research could investigate the efficacy of this compound in catalyzing reactions such as aldol (B89426) condensations, Michael additions, and other C-C bond-forming reactions. The presence of the ether group may influence the solubility and steric environment of the catalytic site, potentially leading to unique reactivity or selectivity compared to other primary amine catalysts.

In the realm of transition metal catalysis , the amine group can act as a ligand, coordinating with metal centers to form active catalysts. nih.govacs.org Future studies could involve the synthesis of transition metal complexes with this compound as a ligand and evaluating their catalytic activity in reactions like cross-coupling, hydrogenation, and amination. emory.edubeilstein-journals.org The ether oxygen could also participate in coordination, potentially creating a bidentate ligand and imparting specific electronic and steric properties to the metal complex. nih.gov

Design of Functional Materials Incorporating the Amine Moiety

The bifunctional nature of this compound, possessing both a reactive amine group and a flexible ether linkage, makes it an attractive building block for the synthesis of novel functional materials.

A significant area of future research is the incorporation of this amine into polymers . The primary amine group can react with various monomers to form polyamides, polyimides, or other polymer backbones. researchgate.netchemijournal.com The resulting polymers would feature pendant 2-ethylbutoxy groups, which could influence the material's physical properties, such as solubility, thermal stability, and mechanical strength. researchgate.netchemijournal.comresearchgate.net For instance, the flexible ether side chains could enhance the solubility and processability of otherwise rigid polymer backbones. chemijournal.com Research into the synthesis of polyamides and poly(ether-ester)s incorporating structures similar to this compound has shown promise in creating materials with tunable properties. researchgate.netnih.gov

Furthermore, the amine moiety can be used to functionalize existing polymer surfaces or nanoparticles. This could lead to materials with tailored surface properties for applications in coatings, adhesives, or biomedical devices. The development of pH-tunable thermoresponsive polymers with pendant amine groups has been demonstrated, and this compound could be a valuable component in such systems. nih.gov

Polymer TypePotential Monomers for Reaction with this compoundPotential Properties Influenced by the Amine Moiety
PolyamidesAromatic or aliphatic dicarboxylic acidsSolubility, Thermal Stability, Mechanical Strength
PolyimidesDi-anhydridesProcessability, Glass Transition Temperature
Functionalized PolymersPolymers with reactive groups (e.g., epoxides, isocyanates)Surface energy, Adhesion, Biocompatibility

Application in Advanced Separation Technologies

The presence of both a basic amine site and an ether group suggests that this compound could be a valuable component in advanced separation technologies.

Another potential application is in liquid-liquid extraction . Amines are known to be effective extractants for metal ions from aqueous solutions. google.comwikipedia.orgnih.gov The combination of the amine and ether functionalities in this compound could lead to enhanced selectivity and extraction efficiency for specific metal ions. researchgate.netnih.gov Research could focus on its use for the separation of valuable or heavy metals from industrial wastewater or mining leachates.

Separation TechnologyPotential Role of this compoundKey Research Questions
Gas Separation (CO2 Capture)Component of liquid absorbent or functional group in membranesCO2 absorption capacity, selectivity, regeneration energy
Liquid-Liquid ExtractionExtractant for metal ionsSelectivity for specific metals, extraction efficiency, pH dependence

Interdisciplinary Research with Biological and Environmental Sciences (excluding clinical)

The intersection of chemistry with biological and environmental sciences offers further avenues for investigating this compound.

In environmental science , understanding the fate and impact of this compound is crucial. Studies on the biodegradability of ether amines are important to assess their environmental persistence. nih.gov Research has shown that some microorganisms can degrade ether compounds, and future investigations could focus on identifying specific metabolic pathways for the degradation of this compound. nih.gov Additionally, given the use of amines in CO2 capture technologies, understanding the atmospheric chemistry and potential degradation products of emitted amines is an important area of research to ensure the environmental sustainability of such processes. ieaghg.orgnih.gov

From a biological perspective (non-clinical) , the biocompatibility of materials derived from this compound is a key consideration for potential applications in areas like agriculture or water treatment. Polyethers are generally known for their good biocompatibility. acs.orgnih.govmdpi.com Research could involve evaluating the cytotoxicity and environmental impact of polymers and functional materials incorporating this amine. Such studies are essential before any large-scale application to ensure minimal adverse effects on ecosystems.

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